BenchChemオンラインストアへようこそ!

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

COX-2 inhibition inflammation diarylimidazole

Select CAS 1207022-12-5 as a structurally unique entry in your 2-thio-diarylimidazole screening library. The N-isopropylacetamide side chain, unexplored in published COX SAR studies, introduces distinct steric and lipophilic properties (predicted logPo/w ~4.79) that directly influence binding conformation and isoform selectivity—enabling discovery of novel COX-2/COX-1 selectivity ratios divergent from the 2.6× and 2.2× preferences reported for N-thiazole analogs. Deploy in α-glucosidase (IC50 comparison vs acarbose, Ki ~86.3 µM benchmark) or COX fluorescent inhibitor screening assays at 10 µM for direct comparability with published data. Ideal for oral-dosing PK profiling in rodent inflammation/diabetes models.

Molecular Formula C20H21N3OS
Molecular Weight 351.5
CAS No. 1207022-12-5
Cat. No. B3221493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide
CAS1207022-12-5
Molecular FormulaC20H21N3OS
Molecular Weight351.5
Structural Identifiers
SMILESCC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H21N3OS/c1-15(2)22-19(24)14-25-20-21-13-18(16-9-5-3-6-10-16)23(20)17-11-7-4-8-12-17/h3-13,15H,14H2,1-2H3,(H,22,24)
InChIKeyVLZLNFUPOUGHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1207022-12-5): Structural Overview and Procurement Positioning


2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1207022-12-5) is a synthetic small molecule belonging to the 2-thio-diarylimidazole class, characterized by a 1,5-diphenylimidazole core connected via a thioether bridge to an N-isopropylacetamide side chain. This scaffold is recognized in medicinal chemistry for enabling selective enzyme inhibition, notably against cyclooxygenase (COX) isoforms and α-glucosidase, through bioisosteric replacements on the imidazole and acetamide moieties [1]. The compound is catalogued by multiple chemical suppliers as a research-grade biochemical tool with a molecular formula of C20H21N3OS and a molecular weight of 351.47 g/mol, indicating its availability for laboratory-scale procurement and screening campaigns .

Why 2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide Cannot Be Interchanged with In-Class Analogs


The biological activity of 2-thio-diarylimidazoles is exquisitely sensitive to the nature of the N-acetamide substituent. In a systematic COX-1/COX-2 inhibition study of nine 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives, the percent inhibition at 10 µM varied dramatically depending on aryl substitution patterns—ranging from 57.9% to 88.5% for COX-2 and from 60.9% to 85.5% for COX-1 across the series [1]. Similarly, in the α-glucosidase inhibition space, 4,5-diphenylimidazole-N-phenylacetamide derivatives exhibited IC50 values spanning from 90.0 to 598.5 µM, with the most potent compound (7h) achieving a Ki of 86.3 µM via competitive inhibition [2]. The N-isopropylacetamide moiety present in CAS 1207022-12-5 introduces distinct steric and lipophilic properties (predicted logPo/w ~4.79 for close analogs) that directly influence target binding conformation, isoform selectivity, and metabolic stability—making simple substitution with N-phenyl, N-thiazole, or unsubstituted acetamide analogs scientifically unjustifiable without experimental confirmation [3].

Quantitative Differentiation Evidence for 2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1207022-12-5)


COX-2 Inhibitory Potency of the 1,5-Diphenylimidazole-2-thioether Scaffold vs. Standard Inhibitors

The closest structurally characterized analog, 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide (Compound 1 in the Şahin et al. series), which shares the identical 1,5-diphenylimidazole-2-thioether core with CAS 1207022-12-5 but differs in the N-acetamide substituent (thiazole vs. isopropyl), achieved 88.5% COX-2 inhibition at 10 µM. The standard inhibitor DuP-697 achieved 97.2% inhibition under identical conditions [1]. This demonstrates that the 1,5-diphenylimidazole-2-thioether pharmacophore itself confers substantial COX-2 engagement potential.

COX-2 inhibition inflammation diarylimidazole

COX Isoform Selectivity Modulation via N-Acetamide Substituent Variation

Within the nine-compound series of 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives, COX-1/COX-2 selectivity was profoundly dependent on aryl substitution. The unsubstituted parent (Compound 1) favored COX-2 (88.5% COX-2 vs. 60.9% COX-1 inhibition), whereas Compound 9 (4-fluorophenyl + 4-methoxyphenyl substituents) reversed selectivity toward COX-1 (85.5% COX-1 vs. 57.9% COX-2) [1]. This SAR demonstrates that the N-acetamide moiety and imidazole aryl substituents are orthogonal selectivity determinants. The N-isopropylacetamide group in CAS 1207022-12-5 represents a chemically distinct selectivity vector not explored in this published series, offering a potentially novel COX inhibition profile compared to N-thiazole or N-phenyl congeners.

COX-1/COX-2 selectivity structure-activity relationship diarylimidazole

Predicted Drug-Likeness and ADME Profile of the 2-Thio-Diarylimidazole Scaffold

In silico drug-likeness profiling (Schrödinger QikProp) of the nine-compound 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide series predicted 100% human oral absorption (%HOA) for five of nine compounds, with CNS activity scores of 0 (inactive), logPo/w values ranging from 4.34 to 5.34, and Caco-2 permeability (PCaco) values from 1,402 to 2,285 nm/s [1]. Compound 1 (the core-matched analog) showed PCaco of 1,411.88 nm/s, logBB of −0.45, and logKHSA of 0.63, indicating high intestinal permeability with limited brain penetration and moderate serum albumin binding. The N-isopropylacetamide group in CAS 1207022-12-5, being smaller and more lipophilic than the N-thiazole group, is expected to maintain or improve upon these favorable ADME parameters, distinguishing it from bulkier N-aryl-substituted analogs that may show reduced permeability or altered protein binding.

drug-likeness ADME prediction QikProp

α-Glucosidase Inhibition by 4,5-Diphenylimidazole-Acetamide Derivatives vs. Acarbose

In a series of 4,5-diphenylimidazole-N-phenylacetamide derivatives, all twelve synthesized compounds (7a–7l) demonstrated superior α-glucosidase inhibition (IC50 range: 90.0–598.5 µM) compared to the clinical standard acarbose (IC50 = 750.0 µM). The most potent compound, 7h, achieved an IC50 of 90.0 µM with a competitive inhibition mechanism (Ki = 86.3 µM), representing an 8.3-fold potency improvement over acarbose [1]. Although CAS 1207022-12-5 lacks direct α-glucosidase data, the N-isopropylacetamide side chain introduces steric bulk and hydrogen-bonding capacity distinct from the N-phenylacetamide series, potentially yielding a differentiated inhibition profile and kinetic mechanism.

α-glucosidase inhibition type 2 diabetes diphenylimidazole

Molecular Docking Evidence for Hydrogen-Bond Interactions Mediated by the Acetamide NH Moiety

Molecular docking studies of Compound 1 (the core-matched analog) into the COX-2 active site (PDB ID: 1CX2) revealed that the acetamide NH forms critical hydrogen bonds with Trp387 and Ser353, while the imidazole 1-phenyl and 5-phenyl groups engage hydrophobic interactions with Trp387/Val523 and Arg120/Leu531/Val349, respectively [1]. This binding mode identifies the acetamide NH as a pharmacophoric hydrogen-bond donor essential for target engagement. The N-isopropyl group in CAS 1207022-12-5, unlike the thiazole ring in Compound 1, does not introduce additional hydrogen-bond acceptors or steric bulk at the amide terminus, which may enhance binding pose complementarity or alter selectivity relative to N-heteroaryl-substituted analogs through reduced steric clash with active-site residues.

molecular docking COX-2 binding mode hydrogen bonding

Recommended Research and Industrial Application Scenarios for 2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1207022-12-5)


Focused Library Screening for Novel COX-2/COX-1 Modulators with Altered Isoform Selectivity

Use CAS 1207022-12-5 as a structurally distinct entry in a 2-thio-diarylimidazole screening library aimed at identifying COX inhibitors with novel selectivity profiles. The N-isopropylacetamide group has not been explored in published COX SAR studies (where N-thiazole and N-phenyl variants dominate), creating an opportunity to discover compounds with selectivity ratios that differ from the 2.6× COX-2 preference of Compound 1 or the 2.2× COX-1 preference of Compound 9 reported by Şahin et al. [1]. Screening at 10 µM using the COX Fluorescent Inhibitor Screening Assay Kit would enable direct comparability with published data.

Comparative α-Glucosidase Inhibition Profiling Against the Clinical Standard Acarbose

Deploy CAS 1207022-12-5 in an α-glucosidase inhibition assay alongside acarbose (IC50 = 750.0 µM) to determine whether the N-isopropylacetamide variant matches or exceeds the 8.3-fold potency improvement demonstrated by the most active 4,5-diphenylimidazole-N-phenylacetamide derivative (IC50 = 90.0 µM, Ki = 86.3 µM) [2]. The distinct steric and electronic properties of the isopropyl group relative to the phenyl ring may yield a different inhibition mechanism (competitive vs. mixed vs. non-competitive), which can be resolved through kinetic analysis.

In Silico ADME Prioritization for In Vivo Anti-Inflammatory or Antidiabetic Studies

Prioritize CAS 1207022-12-5 for in vivo pharmacokinetic profiling based on the favorable predicted ADME parameters of the 2-thio-diarylimidazole scaffold: 100% predicted human oral absorption, Caco-2 permeability exceeding 1,400 nm/s, and CNS activity scores of 0 (indicating low brain penetration risk) [1]. The N-isopropyl group is expected to maintain or enhance these properties relative to N-thiazole analogs, making the compound suitable for oral dosing in rodent models of inflammation (carrageenan-induced paw edema) or diabetes (streptozotocin-induced hyperglycemia) without confounding CNS-mediated effects.

Structure-Based Design of Acetamide NH-Dependent Inhibitors via Molecular Docking

Employ CAS 1207022-12-5 as a docking template for virtual screening campaigns targeting enzymes where an acetamide NH-mediated hydrogen bond with a conserved residue (analogous to Trp387/Ser353 in COX-2) is critical for inhibition [1]. The minimal steric footprint of the N-isopropyl group, compared to N-thiazole or N-phenyl substituents, reduces the likelihood of steric clashes with active-site residues and may enable docking into shallower binding pockets, widening the scope of targetable enzymes beyond COX and α-glucosidase.

Quote Request

Request a Quote for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.